molecular formula C36H48Br2N4O4 B13743465 Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide CAS No. 25150-69-0

Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide

Cat. No.: B13743465
CAS No.: 25150-69-0
M. Wt: 760.6 g/mol
InChI Key: GFXTZCDKFYOGQK-UHFFFAOYSA-L
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Description

This compound is a quaternary ammonium salt featuring a 4,4'-biphenylylene core linked to two 2-oxoethylene groups. Each ammonium center is substituted with a ((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl moiety, and the counterion is bromide.

Synthesis pathways for analogous compounds (e.g., dichloride derivatives) involve coupling biphenyl diyl precursors with functionalized ammonium halides under basic conditions, as seen in the preparation of di-berberine conjugates (29% yield) . The substitution of bromide for chloride may alter solubility and reactivity, as halide counterions influence ionic strength and crystallinity in quaternary ammonium salts.

Properties

CAS No.

25150-69-0

Molecular Formula

C36H48Br2N4O4

Molecular Weight

760.6 g/mol

IUPAC Name

(2-cyano-2-hydroxycyclohexyl)methyl-[2-[4-[4-[2-[(2-cyano-2-hydroxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide

InChI

InChI=1S/C36H48N4O4.2BrH/c1-39(2,23-31-9-5-7-19-35(31,43)25-37)33(41)21-27-11-15-29(16-12-27)30-17-13-28(14-18-30)22-34(42)40(3,4)24-32-10-6-8-20-36(32,44)26-38;;/h11-18,31-32,43-44H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

GFXTZCDKFYOGQK-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1CCCCC1(C#N)O)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4(C#N)O.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of this compound is multi-step and involves strategic functional group transformations and coupling reactions. The general preparation approach can be summarized as follows:

  • Starting Materials : The key precursors include substituted aryl amines or biphenyl derivatives functionalized with keto groups (specifically 4,4'-biphenylylenebis(2-oxoethylene)) and cyano-hydroxy substituted cyclohexyl derivatives.

  • Stepwise Synthesis :

    • Formation of the Biphenylylenebis(2-oxoethylene) Core : This involves the oxidation or functionalization of biphenyl derivatives to introduce the 2-oxoethylene linkers at the 4,4' positions. This step typically requires selective oxidation reagents or controlled acylation reactions.

    • Attachment of the (2-cyano-2-hydroxycyclohexyl)methyl Groups : The cyano and hydroxy substituted cyclohexyl moieties are introduced via nucleophilic substitution or alkylation reactions. These groups are often synthesized separately and then coupled to the biphenyl core through dimethylammonium linkers.

    • Quaternization to Form the Ammonium Salt : The dimethylamino groups attached to the cyclohexyl moieties are quaternized using bromide sources to yield the dibromide salt form. This step ensures the formation of the ammonium cationic centers essential for the compound's properties.

  • Reaction Conditions : The reactions are generally carried out under controlled temperature and inert atmosphere to prevent side reactions. Solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used to facilitate solubility and reaction kinetics.

  • Purification : The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Analytical Data and Reaction Analysis

Parameter Details
Molecular Formula C50H56N4O6.2Br
Molecular Weight 968.92 g/mol
Key Functional Groups Biphenyl, keto (oxoethylene), cyano, hydroxy, dimethylammonium
Typical Reagents Used Substituted aryl amines, alkyl cyanoacetates, bromide salts
Common Solvents DMF, DCM, acetonitrile
Reaction Types Oxidation, nucleophilic substitution, quaternization

The compound's synthesis involves notable chemical transformations:

  • Oxidation : Introduction of oxoethylene groups on biphenyl rings is achieved via oxidation, often using reagents like potassium permanganate or chromium-based oxidants.

  • Nucleophilic Substitution and Alkylation : The cyano-hydroxycyclohexyl moieties are attached through nucleophilic attack on electrophilic centers, forming stable carbon-nitrogen bonds.

  • Quaternization : Dimethylamino groups are converted into ammonium salts by reaction with bromide ions, stabilizing the compound as a dibromide salt.

Comparative Notes and Related Compounds

While Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide is unique due to its biphenyl and hydroxycyclohexyl combination, structurally related compounds include cyanoacetamide derivatives and other ammonium salts with similar functional groups. These related compounds share some synthetic pathways but differ in substituents or core structures, influencing their chemical behavior and applications.

Summary Table of Preparation Method Steps

Step Number Description Reagents/Conditions Outcome
1 Synthesis of biphenylylenebis(2-oxoethylene) Oxidation agents (e.g., KMnO4) Biphenyl core with keto linkers
2 Coupling with cyano-hydroxycyclohexyl derivatives Alkyl cyanoacetates, nucleophilic substitution Attachment of cyclohexyl moieties
3 Quaternization Bromide salts (e.g., HBr, alkyl bromides) Formation of ammonium dibromide salt
4 Purification Recrystallization or chromatography Pure final compound

Research Findings and Professional Insights

  • The multi-step synthesis requires careful control to maintain the integrity of sensitive functional groups such as cyano and hydroxy groups.

  • The quaternization step is critical to ensure the compound's solubility and stability as a dibromide salt, which affects its usability in various chemical and biological applications.

  • Variations in reaction conditions, such as temperature, solvent choice, and reagent purity, can significantly influence yield and purity.

  • The compound's complex structure demands advanced analytical techniques (NMR, mass spectrometry, IR spectroscopy) to confirm successful synthesis and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

9,9'-Biphenyl-4,4'-diylbis(methylene)bis(oxy)bis(10-methoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) Dichloride

  • Core Structure : Biphenyl diyl with methyleneoxy linkers.
  • Substituents: Isoquinolinium moieties with methoxy and dioxolo groups.
  • Counterion : Chloride.
  • Applications: Probe for Pseudomonas aeruginosa MexXY-OprM efflux pumps .
  • Key Difference: The target compound lacks the heterocyclic isoquinolinium system but incorporates cyano-hydroxycyclohexyl groups, enhancing hydrophilicity.

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium Bromide)

  • Core Structure : Octamethylene chain.
  • Substituents: Phosphonoaminoethyl groups with dimethylammonium centers.
  • Counterion : Bromide.
  • Applications: Not explicitly stated, but phosphonoamino groups suggest metal coordination or catalysis .
  • Key Difference: The alkylene backbone vs.

Bis(p-aminocyclohexyl)methane Derivatives

  • Core Structure : 4,4'-Methylenebis(cyclohexylamine).
  • Substituents : Primary amines on cyclohexyl rings.
  • Physical Properties : Density 0.92 kg/L at 25°C; amine value 530 mg KOH/g .
  • Key Difference: The target compound’s quaternary ammonium centers and cyano-hydroxy substituents contrast with primary amines, altering basicity and solubility.

Physical and Chemical Properties

Property Target Compound (Inferred) Dichloride Analog Octamethylene Dibromide
Molecular Weight ~800–900 g/mol (estimated) Not reported ~800 g/mol (estimated)
Solubility Polar solvents (e.g., DMSO, H₂O) Ethanol (synthesis medium) Likely polar solvents
Thermal Stability High (quaternary ammonium salts) Moderate (29% yield) High (phosphono groups)
Bioactivity Potential antimicrobial Antimicrobial (probe) Unreported

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high-purity yields of this compound?

  • Methodological Answer: Use a stepwise approach: (1) Couple the 4,4'-biphenylylene core with 2-oxoethylene linkers via nucleophilic substitution under anhydrous conditions (THF, 0°C to room temperature). (2) Introduce the ((2-cyano-2-hydroxycyclohexyl)methyl)dimethylammonium groups via reductive amination (NaBH3CN, methanol, 48h). (3) Purify via membrane-based diafiltration (10 kDa cutoff) to remove unreacted monomers and byproducts . Monitor reaction progress using 13C^{13}\text{C} NMR to confirm biphenylylene functionalization (peaks at 192.6 ppm for carbonyl groups) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer:

  • NMR: Resolve overlapping 1H^{1}\text{H} NMR signals (e.g., 1.4–1.8 ppm cyclohexyl protons) using 2D COSY or HSQC. 13C^{13}\text{C} NMR detects cyano (118 ppm) and quaternary carbons (173 ppm for oxoethylene) .
  • FT-IR: Confirm hydroxyl (3400–3500 cm1^{-1}) and cyano (2240 cm1^{-1}) groups.
  • Mass Spectrometry: Use high-resolution ESI-MS to validate molecular weight (e.g., [M-Br]+^+ ion) .

Q. How should stability studies be designed for long-term storage?

  • Methodological Answer: Conduct accelerated degradation studies under varying humidity (20–80% RH) and temperature (4–40°C) to assess hydrolytic stability of the cyano and hydroxyl groups. Use HPLC-PDA to quantify degradation products (e.g., hydrolysis of cyano to carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in solubility data across studies?

  • Methodological Answer: Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model hydrogen-bonding interactions between the compound’s hydroxyl/cyano groups and solvents (e.g., DMSO vs. water). Validate with experimental solubility assays (shake-flask method) and correlate with Hansen solubility parameters .

Q. What experimental designs address discrepancies in membrane permeability studies?

  • Methodological Answer: Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) under controlled pH (5–8). Compare permeability coefficients (KpK_p) with molecular dynamics simulations (e.g., GROMACS) to assess the role of biphenylylene rigidity and ammonium charge distribution .

Q. How can this compound be evaluated for catalytic or supramolecular applications?

  • Methodological Answer:

  • Catalysis: Test as a phase-transfer catalyst in biphasic reactions (e.g., alkylation of phenylacetonitrile). Monitor reaction rates via GC-MS and compare with traditional catalysts (e.g., tetrabutylammonium bromide) .
  • Supramolecular Chemistry: Use isothermal titration calorimetry (ITC) to quantify host-guest interactions with β-cyclodextrin. Analyze stoichiometry and binding constants (KaK_a) .

Q. What strategies mitigate signal overlap in NMR analysis of dynamic conformers?

  • Methodological Answer: Employ variable-temperature NMR (VT-NMR) to slow conformational exchange (e.g., cyclohexyl ring flipping). Use 19F^{19}\text{F} labeling of the biphenylylene core (via fluorinated precursors) for simplified detection .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile mechanistic hypotheses?

  • Methodological Answer: Conduct comparative assays (MTT vs. LDH release) across cell lines (e.g., HEK293 vs. HepG2). Pair with ROS detection (DCFH-DA probe) to determine if toxicity arises from mitochondrial disruption or oxidative stress. Cross-reference with molecular docking studies (AutoDock Vina) to predict binding to cellular targets (e.g., cytochrome c) .

Q. How to validate conflicting claims about its role in ion transport?

  • Methodological Answer: Use planar lipid bilayer electrophysiology to measure single-channel currents. Compare with impedance spectroscopy in vesicle models to distinguish between carrier-mediated vs. channel-based transport .

Tables

Table 1: Key Spectral Signatures for Structural Validation

TechniqueKey Peaks/DataFunctional Group ConfirmedReference
13C^{13}\text{C} NMR173.0 ppm (d, C=O)Oxoethylene linker
FT-IR2240 cm1^{-1}Cyano group
ESI-MSm/z 789.2 ([M-Br]+^+)Molecular ion

Table 2: Stability Study Parameters

ConditionDegradation MarkerAnalytical Method
40°C, 80% RHHydrolysis of cyano to COOHHPLC-PDA (λ = 210 nm)
UV exposureBiphenylylene dimerizationUPLC-MS/MS

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